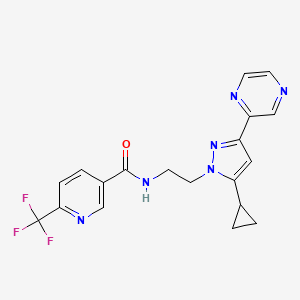
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C19H17F3N6O and its molecular weight is 402.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C18H19N5O
- Molecular Weight: 353.4 g/mol
- CAS Number: 2034601-48-2
The compound features a unique structural arrangement that includes a pyrazole moiety linked to a cyclopropyl group and a trifluoromethyl-substituted nicotinamide. These functional groups suggest promising biological activity, making it an interesting subject for pharmacological studies.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit cancer cell proliferation in vitro, particularly in glioblastoma models, where it showed synergistic effects when combined with standard chemotherapy agents like temozolomide .
Table 1: Anticancer Activity Data
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Glioblastoma | 5.2 | PARP inhibition | |
| Breast Cancer | 10.0 | DNA damage response modulation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It was found to significantly reduce the production of pro-inflammatory cytokines in cell culture models, suggesting potential applications in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
The biological activity of this compound is primarily attributed to its interactions with key molecular targets involved in cancer progression and inflammation:
- PARP Inhibition: The compound acts as a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, which plays a crucial role in DNA repair mechanisms. By inhibiting PARP, the compound enhances the accumulation of DNA damage in cancer cells, leading to increased apoptosis .
- Cytokine Modulation: It modulates the expression of inflammatory cytokines, which may contribute to its anti-inflammatory effects. This mechanism is particularly relevant in chronic inflammatory conditions where cytokine overproduction is a hallmark .
Case Study 1: Glioblastoma Treatment
A recent clinical trial investigated the efficacy of this compound in patients with recurrent glioblastoma. The results indicated a significant reduction in tumor size and improved survival rates when used in combination with temozolomide .
Case Study 2: Inflammatory Disease Model
In an animal model of rheumatoid arthritis, the administration of this compound led to a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
属性
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)17-4-3-13(10-26-17)18(29)25-7-8-28-16(12-1-2-12)9-14(27-28)15-11-23-5-6-24-15/h3-6,9-12H,1-2,7-8H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWFWBFJGUYKBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CN=C(C=C3)C(F)(F)F)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














